An In-Depth Technical Guide to 5-Bromo-6-isothiocyanatoquinoxaline (CAS 132356-31-1): Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Bromo-6-isothiocyanatoquinoxaline (CAS 132356-31-1): Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-6-isothiocyanatoquinoxaline, a specialized heterocyclic compound identified by CAS Number 132356-31-1. Primarily of interest to professionals in pharmaceutical development, chemical synthesis, and biomedical research, this molecule possesses a unique bifunctional architecture. It combines a stable bromoquinoxaline core with a highly reactive isothiocyanate group, making it a significant subject of study, particularly as a known impurity of the glaucoma medication Brimonidine.[1] This document delves into its core physicochemical properties, reactivity profile, analytical characterization, and practical applications, offering field-proven insights for its handling and utilization.
Molecular Identity and Structure
5-Bromo-6-isothiocyanatoquinoxaline is a quinoxaline derivative characterized by a bromine atom at the 5-position and an isothiocyanate functional group at the 6-position of its core bicyclic aromatic structure. While its formal IUPAC name is 5-bromo-6-isothiocyanatoquinoxaline[2], it is also referenced by the CAS number 134892-46-9 and as Brimonidine Impurity I.[1][2][3]
Caption: Chemical structure of 5-Bromo-6-isothiocyanatoquinoxaline.
Part 1: Core Physicochemical Properties
The physical properties of a compound are foundational to its handling, formulation, and behavior in experimental settings. 5-Bromo-6-isothiocyanatoquinoxaline is a solid at room temperature, a characteristic consistent with its planar, aromatic structure and relatively high molecular weight, which promote efficient crystal lattice packing.[1] Its computed LogP suggests low aqueous solubility and a preference for nonpolar environments.
A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 132356-31-1; 134892-46-9 | [1][2] |
| Molecular Formula | C₉H₄BrN₃S | [1][2] |
| Molecular Weight | 266.12 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 156-159°C (with decomposition) | [1] |
| Boiling Point | Data not available | [1] |
| Density (Predicted) | 1.70 ± 0.1 g/cm³ | [1] |
| XLogP3 (Computed) | 3.3 | [2] |
| Storage Temperature | 2-8°C | [1] |
Part 2: Chemical Reactivity and Stability
The chemistry of this molecule is dominated by the interplay between its two key functional regions: the reactive isothiocyanate group and the synthetically versatile bromoquinoxaline core.
The Electrophilic Isothiocyanate Moiety
The isothiocyanate group (-N=C=S) is a potent electrophile, making it highly susceptible to attack by nucleophiles. The central carbon atom is electron-deficient and readily reacts with primary and secondary amines to form stable N,N'-disubstituted thiourea derivatives. This reaction is fundamental to its role as a covalent modifier in biological systems and a versatile synthon in organic chemistry.[4][5]
The causality behind this reactivity lies in the electronegativity difference between carbon, nitrogen, and sulfur, which polarizes the cumulene system. This reaction is often conducted under mild, base-catalyzed conditions and serves as a reliable method for derivatization, purification, or conjugation.
Caption: Reaction of isothiocyanate with a primary amine.
The Bromoquinoxaline Core
The 6-bromoquinoxaline portion of the molecule is a stable aromatic system. The bromine atom, attached to an sp²-hybridized carbon, is generally unreactive towards standard nucleophilic substitution. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.[6] These reactions are cornerstones of modern medicinal chemistry, allowing for the facile introduction of new carbon-carbon or carbon-nitrogen bonds. This synthetic versatility makes the compound a potentially valuable building block for creating libraries of novel quinoxaline-based compounds for drug discovery.
Stability and Storage Protocol
Trustworthiness in Handling: To ensure the integrity of the compound, proper storage is critical. The isothiocyanate group is sensitive to hydrolysis in the presence of moisture and can be degraded by strong nucleophiles.
Step-by-Step Storage Protocol:
-
Procurement: Upon receipt, immediately transfer the compound to a designated, climate-controlled storage area.
-
Environment: Store the vial in a refrigerator at the recommended temperature of 2-8°C.[1]
-
Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Use a desiccator for additional protection.
-
Handling: When accessing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid. Use clean, dry spatulas and weigh the desired amount quickly.
-
Resealing: Tightly reseal the container immediately after use, preferably with paraffin film around the cap, and return it to the recommended storage conditions.
Part 3: Analytical Characterization Strategy
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should display four distinct signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the four protons on the quinoxaline ring system. The specific chemical shifts and coupling constants (J-values) would be determined by the electronic effects of the bromo and isothiocyanate substituents.
-
¹³C NMR: Key diagnostic signals would include the isothiocyanate carbon (-N=C =S), expected to appear in the range of 125-140 ppm, and the nine aromatic carbons of the quinoxaline core.
-
Infrared (IR) Spectroscopy: The most prominent and unambiguous feature would be a very strong, sharp, and characteristic absorption band between 2050-2150 cm⁻¹ due to the asymmetric stretching of the -N=C=S group.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator of a monobrominated compound.
Protocol: Purity Determination by Reverse-Phase HPLC
Expertise in Method Development: This protocol outlines a self-validating system for assessing the purity of 5-Bromo-6-isothiocyanatoquinoxaline, a critical step before its use in any application. The choice of a C18 column is based on the compound's nonpolar nature (LogP ~3.3), and the gradient elution ensures efficient separation from potential polar or nonpolar impurities.
Step-by-Step HPLC Workflow:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (ACN) or methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of ~50 µg/mL.
-
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
-
Detection:
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Wavelength: Monitor at 254 nm and 280 nm. A full spectrum scan (200-400 nm) is recommended to identify the absorbance maximum for optimal sensitivity.
-
-
Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC purity analysis.
Part 4: Applications and Safety Considerations
Primary Application: Pharmaceutical Impurity Standard
The most documented role of this compound is as "Brimonidine Impurity I".[1] In pharmaceutical manufacturing, strict control and monitoring of impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. As a qualified reference standard, 5-Bromo-6-isothiocyanatoquinoxaline is used to:
-
Develop and validate analytical methods to detect and quantify this specific impurity in batches of Brimonidine.
-
Perform stability studies to understand the degradation pathways of the active pharmaceutical ingredient (API).
-
Establish acceptable limits for its presence in the final drug formulation.
Potential Research Applications
Beyond its role in quality control, its bifunctional nature makes it a molecule of interest for research:
-
Medicinal Chemistry Scaffold: It can serve as a starting material for synthesizing novel therapeutic agents. The bromo-handle allows for diversification via cross-coupling, while the isothiocyanate group can be converted to thioureas, which are present in many biologically active molecules.[5][6]
-
Covalent Probes for Chemical Biology: The reactivity of the isothiocyanate group towards nucleophilic amino acid residues (e.g., lysine) makes it a candidate for designing covalent inhibitors or activity-based probes to study enzyme function.[7]
Safety and Handling Precautions
Authoritative Grounding in Safety: Isothiocyanates, as a class, can be irritants and sensitizers. All handling should be performed in accordance with established laboratory safety protocols.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[9][10]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Bromo-6-isothiocyanatoquinoxaline (CAS 132356-31-1) is a specialized chemical whose significance is primarily rooted in pharmaceutical analysis as a critical impurity of Brimonidine. Its physicochemical profile—a stable, solid aromatic compound with predictable solubility—dictates its handling and analytical methodology. The compound's true value for researchers lies in its dual reactivity: a stable bromo-aromatic core amenable to synthetic elaboration via cross-coupling and a highly electrophilic isothiocyanate group ideal for forming covalent linkages. A thorough understanding of these properties, coupled with rigorous adherence to safety and handling protocols, is essential for its effective and safe utilization in both quality control and exploratory research settings.
References
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PubChem. (n.d.). 5-Bromo-6-isothiocyanatoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2018, March). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Retrieved from [Link]
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ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
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PMC. (2023, February 9). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
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Nighochem Private Limited. (n.d.). 5-bromo-6-isothiocyana toquinoxaline. Retrieved from [Link]
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PMC. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
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NextSDS. (n.d.). 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
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İstanbul Kültür Üniversitesi. (2023). Publication: Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-Carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives. Retrieved from [Link]
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MDPI. (2023, March 3). Dataset for Spectroscopic, Structural and Dynamic Analysis of Human Fe(II)/2OG-Dependent Dioxygenase ALKBH3. Retrieved from [Link]
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PMC. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Retrieved from [Link]
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MDPI. (2023, April 20). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Retrieved from [Link]
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Chamäleon GmbH. (2018, July 19). SAFETY DATA SHEET according to 1907/2006/EC, Article 31. Retrieved from [Link]
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The Good Scents Company. (n.d.). acetyl isothiocyanate, 13250-46-9. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 5-Isothiocyanato-1-pentene (FDB012643). Retrieved from [Link]
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Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
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